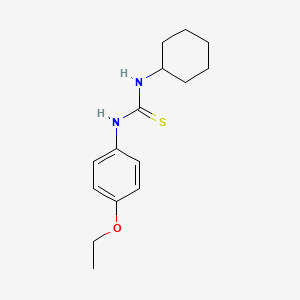

1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(4-ethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c1-2-18-14-10-8-13(9-11-14)17-15(19)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBXZPBYVNCHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357511 | |

| Record name | STK144262 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15863-25-9 | |

| Record name | NSC205463 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK144262 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea typically involves the reaction of cyclohexylamine with 4-ethoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

Scientific Research Applications

Chemistry

CEPT serves as a valuable building block in organic synthesis. Its thiourea functional group allows for various chemical modifications, making it useful in the preparation of more complex organic molecules.

Table 1: Chemical Reactions Involving CEPT

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Oxidation of sulfur to sulfoxides or sulfones | Sulfoxides, sulfones |

| Reduction | Reduction to form corresponding amines | Amines |

| Substitution | Nucleophilic substitution of the ethoxy group | Various substituted derivatives |

Biology

Research indicates that CEPT may exhibit enzyme inhibition properties, particularly against certain kinases involved in cancer progression. Studies have shown that thiourea derivatives can inhibit P21-activated kinase 1 (PAK1), which is implicated in various cancers.

Case Study: PAK1 Inhibition

A study explored a series of thiourea derivatives, including CEPT, for their ability to inhibit PAK1. The results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines, demonstrating their potential as anticancer agents .

Medicine

The therapeutic potential of CEPT has been investigated in the context of antimicrobial and anticancer activities. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases.

Table 2: Biological Activities of CEPT

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

Industry

In industrial applications, CEPT is used in the development of specialty chemicals and materials with specific properties, such as corrosion inhibitors and agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Thioureas

Table 2: Enzyme Inhibition Profiles of Thiourea Derivatives

Key Findings :

- Substituent Effects : Bulky, electron-rich groups (e.g., ethoxy) may improve binding to enzyme active sites via H-bonding or hydrophobic interactions. For example, 4-methoxy and 4-ethoxy analogs could exhibit stronger AChE inhibition than methyl or chloro derivatives due to enhanced electron donation .

- Chlorine vs.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Thioureas

Insights :

- The ethoxy group’s –OCH₂CH₃ moiety would produce distinct ¹H-NMR signals at δ 1.4 (triplet, CH₃) and δ 3.4–4.1 (quartet, OCH₂), differentiating it from methoxy (–OCH₃, δ ~3.8) .

- C=S stretching frequencies remain consistent (~1240–1270 cm⁻¹), confirming thiourea backbone integrity across derivatives .

Biological Activity

1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea is a member of the thiourea class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.

Chemical Structure and Properties

- Chemical Formula : C14H19N2OS

- Molecular Weight : 263.38 g/mol

The compound consists of a cyclohexyl group and a 4-ethoxyphenyl moiety attached to a thiourea functional group. This structure is significant as it may confer specific biological activities through its interactions with enzymes and receptors.

This compound is believed to exert its biological effects primarily through enzyme inhibition. The thiourea functional group can mimic the substrate of certain enzymes, allowing it to bind competitively or non-competitively, thus inhibiting their activity. This mechanism is particularly relevant in the context of cancer research, where enzyme inhibitors are sought for therapeutic development.

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit notable anticancer properties. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit specific protein methyltransferases (PMTs), which are implicated in tumor progression, has also been highlighted .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that it disrupts bacterial cell walls and inhibits essential metabolic pathways, making it a candidate for further exploration as an antimicrobial agent .

Research Findings and Case Studies

Comparative Analysis

When compared to similar compounds within the thiourea class, such as 1-(4-methoxyphenyl)-3-ethylthiourea, this compound demonstrates enhanced solubility and stability due to the ethoxy substitution. This modification may improve its bioavailability and therapeutic index.

Q & A

Q. What are the established synthetic routes for 1-cyclohexyl-3-(4-ethoxyphenyl)thiourea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting cyclohexylamine with 4-ethoxyphenyl isothiocyanate in dichloromethane (DCM) or ethanol under reflux. Key steps include:

- Solvent selection : DCM or ethanol ensures solubility and facilitates nucleophilic addition.

- Stoichiometry : A 1:1 molar ratio of amine to isothiocyanate minimizes side products.

- Purification : Recrystallization in methanol or DCM yields >75% purity (higher yields up to 92% reported for analogous compounds) .

Data Table :

| Substituent on Phenyl Ring | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxy | DCM | 75 | |

| 4-Methyl | DCM | 68 | |

| 4-Nitro | DCM | 92 |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR : H and C NMR confirm the thiourea backbone (δ ~10–12 ppm for N-H protons) and substituent integration .

- X-ray Crystallography : SHELX software refines crystal structures, revealing planarity of the thiourea moiety and intramolecular hydrogen bonds (e.g., N–H⋯S interactions) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 277.15 for CHNOS) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., -NO, -Cl) enhance enzyme inhibition (e.g., urease inhibition IC < 10 µM) but reduce solubility.

- Electron-donating groups (e.g., -OCH, -CH) improve bioavailability but may lower binding affinity .

Data Contradiction : - A 4-methoxy derivative showed 75% yield but lower cytotoxicity (IC > 50 µM) against MDA-MB-231 cells compared to a 4-nitro analog (IC = 12 µM) .

Q. What computational tools are employed to predict reactivity and binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur atom as reactive center) .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., thioredoxin reductase inhibition) using AMBER or GROMACS .

- Docking Studies : AutoDock Vina predicts binding affinities (∆G values) to targets like β-tubulin .

Q. How do experimental and computational results align or conflict in analyzing this compound’s properties?

Methodological Answer:

- Experimental vs. Computational LogP : Measured LogP (2.8) vs. DFT-predicted (3.1) highlights discrepancies due to solvent effects .

- Hydrogen Bonding : X-ray data confirm intramolecular N–H⋯O bonds, but MD simulations overestimate their stability in aqueous environments .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across structurally similar thiourea derivatives?

Critical Analysis :

- Steric Effects : Bulky substituents (e.g., 3,5-dichlorophenyl) reduce yields (68–75%) due to hindered nucleophilic attack .

- Electronic Effects : Electron-deficient aryl isothiocyanates (e.g., 4-nitro) react faster, achieving >90% yields .

Resolution Strategy :

Optimize solvent polarity (e.g., switch from DCM to THF) or use phase-transfer catalysts for sterically hindered substrates.

Tables for Key Comparisons

Q. Table 1: Biological Activity of Analogous Thioureas

| Compound | Target Enzyme | IC (µM) | Reference |

|---|---|---|---|

| 1-Cyclohexyl-3-(4-Cl-phenyl) | Urease | 8.2 | |

| 1-Cyclohexyl-3-(4-OCH-phenyl) | β-Tubulin | 45.3 |

Q. Table 2: Computational vs. Experimental Properties

| Property | Experimental | Computational | Method |

|---|---|---|---|

| LogP | 2.8 | 3.1 | DFT/MD |

| Bond Length (C=S) (Å) | 1.66 | 1.64 | X-ray/DFT |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.